Cas no 112777-37-4 (2-methoxy-N-(propan-2-yl)pyridin-3-amine)

2-Methoxy-N-(propan-2-yl)pyridin-3-amine is a pyridine derivative featuring a methoxy group at the 2-position and an isopropylamino substituent at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The methoxy and amine functional groups enhance its reactivity, enabling selective modifications for targeted applications. Its structural framework may contribute to binding interactions in biologically active molecules, making it valuable for medicinal chemistry research. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reliable performance in synthetic workflows.
2-methoxy-N-(propan-2-yl)pyridin-3-amine structure
112777-37-4 structure
商品名:2-methoxy-N-(propan-2-yl)pyridin-3-amine
CAS番号:112777-37-4
MF:C9H14N2O
メガワット:166.22026
CID:840910
PubChem ID:13901728

2-methoxy-N-(propan-2-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • N-Isopropyl-2-methoxypyridin-3-amine
    • 2-methoxy-N-propan-2-ylpyridin-3-amine
    • 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
    • 2-methoxy-N-(propan-2-yl)pyridin-3-amine
    • 2-Methoxy-N-(1-methylethyl)-3-pyridinamine
    • SCHEMBL12380214
    • L10183
    • DB-032315
    • AKOS009908024
    • 112777-37-4
    • DTXSID20552137
    • EN300-166890
    • インチ: InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3
    • InChIKey: BCAVWLXWENMMDV-UHFFFAOYSA-N
    • ほほえんだ: CC(C)NC1=C(N=CC=C1)OC

計算された属性

  • せいみつぶんしりょう: 166.110613074g/mol
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

  • 密度みつど: 1.042
  • ふってん: 240 ºC
  • フラッシュポイント: 99 ºC

2-methoxy-N-(propan-2-yl)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-166890-0.25g
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4
0.25g
$670.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17815-5G
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4 95%
5g
¥ 8,375.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17815-1G
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4 95%
1g
¥ 2,791.00 2023-04-07
Enamine
EN300-166890-2.5g
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4
2.5g
$1428.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17815-250.0mg
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4 95%
250.0mg
¥1116.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17815-250mg
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4 95%
250mg
¥1116.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17815-100mg
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4 95%
100mg
¥838.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17815-500.0mg
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4 95%
500.0mg
¥1861.0000 2024-07-28
Enamine
EN300-166890-5.0g
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4
5g
$2110.0 2023-06-08
Enamine
EN300-166890-1.0g
2-methoxy-N-(propan-2-yl)pyridin-3-amine
112777-37-4
1g
$728.0 2023-06-08

2-methoxy-N-(propan-2-yl)pyridin-3-amine 関連文献

2-methoxy-N-(propan-2-yl)pyridin-3-amineに関する追加情報

Professional Introduction to Compound with CAS No. 112777-37-4 and Product Name: 2-methoxy-N-(propan-2-yl)pyridin-3-amine

The compound with CAS No. 112777-37-4 and the product name 2-methoxy-N-(propan-2-yl)pyridin-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and development. The 2-methoxy-N-(propan-2-yl)pyridin-3-amine moiety, a key structural feature, contributes to its distinct chemical behavior and biological activity, making it a valuable candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel heterocyclic compounds, particularly those containing nitrogen-containing rings. Among these, pyridine derivatives have emerged as a cornerstone in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties. The 2-methoxy-N-(propan-2-yl)pyridin-3-amine compound exemplifies this trend, combining a methoxy group and an isopropyl substituent on a pyridine backbone, which enhances its solubility and bioavailability.

One of the most compelling aspects of this compound is its potential role in addressing various therapeutic challenges. Current research indicates that 2-methoxy-N-(propan-2-yl)pyridin-3-amine exhibits promising activity against multiple targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. The presence of the 2-methoxy group not only influences the electronic properties of the molecule but also enhances its interactions with biological targets, potentially leading to higher efficacy.

Recent studies have highlighted the compound's ability to modulate key signaling pathways involved in disease progression. For instance, research has demonstrated that 2-methoxy-N-(propan-2-yl)pyridin-3-amine can inhibit the activity of certain kinases, which are critical in regulating cell proliferation and survival. This mechanism of action makes it particularly interesting for developing treatments against cancers where kinase overactivity is a hallmark. Additionally, preliminary data suggest that the compound may exhibit anti-inflammatory properties by interacting with cytokine pathways, offering a potential therapeutic strategy for chronic inflammatory conditions.

The synthesis of 2-methoxy-N-(propan-2-yl)pyridin-3-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to construct the pyridine core while introducing the necessary functional groups. The use of chiral auxiliaries or asymmetric catalysis may also be employed to achieve enantiopure forms of the compound, which is crucial for optimizing its pharmacological profile.

In terms of pharmacokinetic properties, 2-methoxy-N-(propan-2-yl)pyridin-3-amine demonstrates favorable solubility characteristics in both water and organic solvents, which is essential for formulation development. Its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing a reasonable half-life that suggests potential for oral administration. Furthermore, preliminary toxicological evaluations indicate that the compound exhibits low toxicity at therapeutic doses, reinforcing its suitability for further clinical development.

The integration of computational chemistry techniques has played a pivotal role in understanding the molecular interactions of 2-methoxy-N-(propan-2-yl)pyridin-3-am ine with biological targets. Molecular docking studies have been conducted to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches have not only guided structural optimization but also provided insights into potential side effects by identifying off-target interactions. Such advancements underscore the importance of integrating computational methods with experimental research to accelerate drug discovery efforts.

As the pharmaceutical landscape continues to evolve, compounds like 2-methoxy-N-(propan -2 -yl)pyridin -3 -amine are poised to play a critical role in addressing unmet medical needs. The unique combination of structural features and biological activities makes it a versatile tool for medicinal chemists exploring new therapeutic strategies. Future research will likely focus on refining synthetic routes to improve scalability while exploring novel derivatives that enhance potency and selectivity.

The broader implications of this compound extend beyond individual therapeutic applications. Its development exemplifies the growing trend toward rational drug design, where computational modeling and synthetic chemistry are leveraged to create molecules with tailored properties. This approach not only accelerates the discovery process but also reduces attrition rates associated with traditional trial-and-error methods.

In conclusion, 2 - methoxy - N - ( propan - 2 - yl ) py ridin - 3 - am ine ( CAS No . 112777 - 37 - 4 ) represents a significant contribution to pharmaceutical chemistry with its promising biological activities and favorable pharmacokinetic profile . The strategic placement of functional groups such as the methoxy moiety enhances its interaction with biological targets , making it a valuable candidate for further clinical investigation . As research progresses , this compound is expected to pave the way for innovative treatments across multiple therapeutic areas .

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